An In-depth Technical Guide to the Chemical Properties and Structure of beta-L-Mannopyranose
An In-depth Technical Guide to the Chemical Properties and Structure of beta-L-Mannopyranose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, and characterization of beta-L-mannopyranose. The information is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this particular monosaccharide. All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for key experimental techniques are provided.
Chemical Properties
beta-L-Mannopyranose is a monosaccharide, an L-isomer of mannose in its pyranose (six-membered ring) form with a beta configuration at the anomeric carbon. While its D-enantiomer, beta-D-mannopyranose, is common in nature and plays significant biological roles, the L-form is less abundant and its biological functions are not as well-established.[1]
General and Physical Properties
The physical and chemical properties of beta-L-mannopyranose are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₆ | [2][3] |
| Molecular Weight | 180.16 g/mol | [2][3] |
| Melting Point | 129-131 °C | [3] |
| Solubility | Soluble in water | [3] |
| Appearance | White to off-white crystalline powder | |
| Enantiomer | beta-D-mannose | [2][4] |
Computed Properties
Computational models provide further insight into the molecular characteristics of beta-L-mannopyranose.
| Property | Value | Reference |
| Exact Mass | 180.06338810 Da | [2] |
| Topological Polar Surface Area | 110 Ų | [2] |
| Hydrogen Bond Donor Count | 5 | |
| Hydrogen Bond Acceptor Count | 6 | |
| Rotatable Bond Count | 1 |
Chemical Structure
The structure of beta-L-mannopyranose is defined by the specific arrangement of its atoms in three-dimensional space. Understanding its stereochemistry and conformation is vital for comprehending its interactions with other molecules.
Stereochemistry
beta-L-Mannopyranose is the enantiomer of beta-D-mannopyranose.[2][4] This means it is a non-superimposable mirror image of its D-counterpart. The "L" designation refers to the configuration of the chiral center furthest from the anomeric carbon (C5), which is analogous to L-glyceraldehyde. The "beta" designation indicates that the hydroxyl group on the anomeric carbon (C1) is in the equatorial position in the most stable chair conformation.
The IUPAC name for beta-L-mannopyranose is (2S,3R,4R,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol.[2]
Ring Conformation
In solution, L-mannose, like other hexoses, exists as an equilibrium mixture of its alpha and beta anomers in both pyranose and furanose ring forms, as well as a small amount of the open-chain aldehyde form.[5] The pyranose form, a six-membered ring containing an oxygen atom, is generally the most stable and predominant form. For beta-L-mannopyranose, the chair conformation is the most energetically favorable.
Experimental Protocols
Synthesis of beta-L-Mannopyranose
While the direct synthesis of pure beta-L-mannopyranose is not commonly detailed in readily available literature, general methods for the synthesis of beta-mannopyranosides often involve multi-step processes. One common strategy involves the use of a participating group at the C2 position to direct the stereoselectivity of the glycosylation towards the beta-anomer. Another approach is the anomeric O-alkylation of a protected mannose derivative.[6]
A general workflow for the synthesis of a beta-mannoside derivative is outlined below:
Caption: General workflow for the synthesis of a beta-L-mannoside.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for the structural elucidation and anomeric characterization of carbohydrates in solution.[5]
Sample Preparation:
-
Weigh 5-10 mg of the L-mannose sample.
-
Dissolve the sample in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.
-
1D ¹H NMR: Acquire a standard proton NMR spectrum. The anomeric proton (H-1) of the beta anomer typically appears upfield (at a lower ppm value) compared to the alpha anomer.[5]
-
1D ¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum. The anomeric carbon (C-1) signal is also diagnostic for the anomeric configuration.
-
2D NMR (COSY, HSQC): Correlation spectroscopy (COSY) can be used to identify coupled protons (e.g., H-1 and H-2), while Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded protons and carbons (e.g., H-1 and C-1).[5]
Caption: Experimental workflow for NMR characterization of L-mannose anomers.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a molecule. While a specific crystal structure for beta-L-mannopyranose was not found in the search results, the methodology for its D-enantiomer can be applied.
Methodology:
-
Crystallization: Grow single crystals of beta-L-mannopyranose, typically by slow evaporation of a saturated aqueous solution.
-
Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.
Biological Role and Signaling
The biological roles of L-sugars are generally much less pronounced than their D-counterparts in mammals. This is due to the high stereospecificity of enzymes and transporters involved in carbohydrate metabolism.[1]
-
D-Mannose: Plays a crucial role in human metabolism, particularly in the glycosylation of proteins.[7][8] It is a precursor for the synthesis of glycoproteins and is involved in immune regulation.[9][10] D-mannose and its derivatives can be recognized by cell surface receptors like the mannose receptor (CD206).[1]
-
L-Mannose: In contrast, L-mannose is largely biologically inert in mammals.[1] It is not typically metabolized by human enzymes and is often used in research as a negative control to study the stereospecificity of biological processes.[1]
Caption: Comparison of the biological roles of D-mannose and L-mannose.
Due to its limited biological activity in mammals, there are no well-defined signaling pathways specifically for beta-L-mannopyranose. Research on the biological effects of mannose and its derivatives predominantly focuses on the D-isomer.[7][9]
Conclusion
beta-L-Mannopyranose is a well-characterized monosaccharide with defined chemical and physical properties. Its structure is the mirror image of the more common beta-D-mannopyranose. While powerful analytical techniques like NMR spectroscopy and X-ray crystallography can be used for its detailed structural elucidation, its biological role in mammals appears to be minimal due to the stereospecificity of biological systems. This makes it a valuable tool as a negative control in glycobiology research. For drug development professionals, understanding the distinct properties and biological inertness of the L-isomer compared to the D-isomer is crucial for designing stereospecific carbohydrate-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. beta-L-mannopyranose | C6H12O6 | CID 1549080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. beta-D-mannopyranose | C6H12O6 | CID 439680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Stereoselective Synthesis of β-D-Manno-heptopyranoside via Cs2CO3-Mediated Anomeric O-Alkylation: Synthesis of Tetrasaccharide Repeat Unit of Bacillus thermoaerophilus Surface-Layer Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mannose: A Promising Player in Clinical and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mannose - Wikipedia [en.wikipedia.org]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Mannose: a potential saccharide candidate in disease management - PMC [pmc.ncbi.nlm.nih.gov]
